3-acetyl-6-chloroquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-6-chloro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREVFBIXYZGMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Acetyl 6 Chloroquinolin 4 1h One
Classical and Conventional Synthetic Routes to Quinolin-4(1H)-onesbenchchem.commdpi.com
The foundational methods for constructing the quinolin-4(1H)-one skeleton were established in the late 19th and early 20th centuries. These routes typically involve the cyclization of substituted aniline (B41778) precursors and remain relevant in modern synthesis.
Gould-Jacobs Reaction Pathways
The Gould-Jacobs reaction, first reported in 1939, is a powerful method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. wikipedia.org The reaction typically proceeds in a sequence: first, the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonic ester. mdpi.comwikipedia.org The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be further modified. wikipedia.org
To synthesize 3-acetyl-6-chloroquinolin-4(1H)-one via this route, one would start with 4-chloroaniline (B138754) . The key challenge is the introduction of the 3-acetyl group. A plausible approach involves using a derivative of malonic ester that already contains the acetyl moiety, such as diethyl acetylmalonate or a related diketone. The condensation with 4-chloroaniline would form an enamine intermediate, which upon thermal cyclization in a high-boiling solvent like diphenyl ether, would yield the target quinolone. jasco.ro
Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives. researchgate.netasianpubs.org This modern adaptation avoids the prolonged heating at very high temperatures (often >250 °C) required in the classical setup, which can lead to degradation. mdpi.comjasco.ro
Table 1: Comparison of Classical vs. Microwave-Assisted Gould-Jacobs Reaction
| Parameter | Classical Method | Microwave-Assisted Method |
|---|---|---|
| Heating | Conventional (e.g., diphenyl ether) | Microwave Irradiation |
| Temperature | >250 °C | 250-300 °C |
| Reaction Time | Several hours | Minutes |
| Yields | Often low to moderate | Generally improved |
| Side Reactions | Prone to decomposition | Minimized due to shorter time |
Conrad-Limpach Condensation Approaches
Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. mdpi.comwikipedia.org The reaction conditions determine the regiochemical outcome. Generally, lower temperatures favor the formation of a Schiff base at the keto group, which upon heating to high temperatures (e.g., 250 °C) in an inert solvent, undergoes cyclization to yield a 4-hydroxyquinoline (B1666331) (quinolin-4(1H)-one). wikipedia.orgnih.gov
For the synthesis of this compound, 4-chloroaniline would be the aniline component. The β-ketoester partner must be carefully chosen to install the acetyl group at the C3 position. A simple condensation with ethyl acetoacetate (B1235776) would result in a 2-methyl substituted quinolone. Therefore, a more complex dicarbonyl compound, such as a β,δ-diketo ester, would be required to achieve the desired 3-acetyl substitution pattern upon cyclization. The high temperatures required are a significant limitation, though the use of high-boiling inert solvents like mineral oil can improve yields significantly compared to solvent-free conditions. mdpi.comwikipedia.org
Camps, Snieckus, and Related Cyclization Methods
The Camps cyclization is another classical method that involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. wikipedia.org Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. wikipedia.org To produce this compound, a potential precursor would be N-(2-acetyl-4-chlorophenyl)acetamide . Intramolecular aldol (B89426) condensation under basic conditions would lead to the formation of the heterocyclic ring.
The Snieckus reaction provides a route to 3-substituted quinolin-4-ones under relatively mild conditions. It involves the condensation of an anthranilic acid amide with a ketone to form an imine, which is then cyclized using a strong base like lithium diisopropylamide (LDA). mdpi.com For the target compound, one could envision reacting a 5-chloroanthranilamide with a suitable diketone or keto-aldehyde that would provide the acetyl group at the desired position.
Advanced and Catalytic Synthesis Protocols
Modern synthetic chemistry has introduced more sophisticated and efficient methods for quinolone synthesis, often employing transition metal or organocatalysis to achieve high selectivity under milder conditions.
Palladium-Catalyzed Carbonylation Strategies
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been applied to the construction of quinolone scaffolds. nih.gov A common strategy is the carbonylative cyclization of a 2-iodoaniline (B362364) with a terminal alkyne, using carbon monoxide as the carbonyl source. mdpi.com
A hypothetical synthesis of this compound using this approach would start with 4-chloro-2-iodoaniline . This would be reacted with an alkyne such as 3-butyn-2-one under a carbon monoxide atmosphere in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂). The reaction sequence would involve Sonogashira coupling, CO insertion, and subsequent intramolecular cyclization to furnish the final product. Milder protocols have been developed that use CO-releasing molecules, avoiding the need for high-pressure CO gas. mdpi.com
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of unique transformations, including the synthesis of heterocyclic systems. mdpi.com NHCs are known for their ability to induce "umpolung" or polarity reversal in aldehydes. nih.gov
An NHC-catalyzed route to quinolin-4-ones has been described. mdpi.com A plausible pathway to the target molecule could involve the reaction of 2-amino-5-chlorobenzaldehyde with an acetyl-containing precursor, such as methylglyoxal (B44143) or a derivative. The NHC catalyst would activate the aldehyde, facilitating a cascade reaction that ultimately leads to the formation of the 3-acetyl-substituted quinolone ring. These reactions often proceed under mild conditions and demonstrate the power of organocatalysis in constructing complex heterocyclic frameworks. nih.govrsc.org
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. The application of microwave irradiation to the synthesis of quinoline (B57606) and quinolinone derivatives has been well-documented, often leading to significant improvements over conventional heating methods. nih.govnih.govumich.edu
In the context of synthesizing quinolinone derivatives, microwave energy can effectively drive the cyclization and condensation reactions required to form the heterocyclic core. The rapid and uniform heating provided by microwaves can overcome the high activation energies often associated with these transformations, leading to shorter reaction times and cleaner reaction profiles. nih.govmdpi.com
A study on the synthesis of the related compound, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, highlights the efficacy of microwave irradiation. In this synthesis, a mixture of 2-amino-5-chlorobenzophenone (B30270) and acetylacetone, with a catalytic amount of concentrated HCl, was subjected to microwave irradiation for approximately 6 minutes, resulting in the formation of the desired product. nih.gov This example underscores the potential of microwave assistance in facilitating the rapid and efficient synthesis of structurally similar compounds like this compound.
The general procedure for such a microwave-assisted synthesis would involve charging a microwave-safe vessel with the chosen precursors, a suitable solvent (or performing the reaction under neat conditions), and a catalyst if required. The reaction mixture is then irradiated at a specific temperature and power for a predetermined duration. Post-reaction, standard work-up and purification procedures are employed to isolate the final product.
Design of Precursors and Optimization of Reaction Conditions for this compound
The successful synthesis of this compound is critically dependent on the rational design of its precursors and the meticulous optimization of reaction parameters.
Precursor Design:
The primary precursors for the synthesis of this compound via a cyclocondensation reaction are a substituted aniline and a β-dicarbonyl compound.
Aniline Precursor: The most logical choice for the aniline component is 4-chloroaniline . The chloro-substituent at the 4-position of the aniline ring will ultimately reside at the 6-position of the resulting quinolinone core.
β-Dicarbonyl Precursor: To introduce the acetyl group at the 3-position of the quinolinone, an appropriately functionalized β-dicarbonyl compound is required. Ethyl acetoacetate is a common and effective precursor in quinoline synthesis. nih.gov The reaction between 4-chloroaniline and ethyl acetoacetate would proceed via a Schiff base intermediate, which upon cyclization, would yield the desired this compound.
Optimization of Reaction Conditions:
The optimization of reaction conditions is paramount to maximize the yield and purity of the final product while minimizing reaction time and by-product formation. Key parameters to consider include the choice of solvent, catalyst, reaction temperature, and reaction time.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | None | 80 (Reflux) | 240 | Low |
| 2 | DMF | p-TSA | 120 (Microwave) | 15 | Moderate |
| 3 | NMP | H2SO4 | 150 (Microwave) | 10 | High |
| 4 | Dowtherm A | None | 250 (Conventional) | 60 | Moderate |
| 5 | Neat | None | 180 (Microwave) | 20 | Moderate |
This table is a hypothetical representation of an optimization study based on common practices in quinoline synthesis and has not been derived from a specific experimental report for this exact compound.
Detailed Research Findings from Analogous Syntheses:
Studies on the Conrad-Limpach synthesis of 4-hydroxyquinolones have shown that the choice of a high-boiling point solvent is crucial for the thermal cyclization step. nih.gov Solvents like Dowtherm A or mineral oil are often employed in conventional heating methods to achieve the necessary high temperatures (around 250 °C). wikipedia.org
For microwave-assisted syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective due to their ability to efficiently absorb microwave energy. acs.org The use of a catalyst, such as p-toluenesulfonic acid (p-TSA) or a mineral acid like sulfuric acid, can significantly enhance the rate of both the initial condensation and the subsequent cyclization. nih.gov
Optimization studies for similar three-component reactions leading to quinoline derivatives under microwave irradiation have demonstrated that parameters such as microwave power, irradiation time, and catalyst loading are critical variables that need to be fine-tuned to achieve the best results. acs.org A systematic variation of these parameters, as depicted in the hypothetical table above, would be a standard approach to optimizing the synthesis of this compound.
Chemical Reactivity and Derivatization of 3 Acetyl 6 Chloroquinolin 4 1h One
Electrophilic Substitution Reactions on the Quinolinone Core
The quinolinone ring system, while containing an electron-withdrawing acetyl group, is still susceptible to electrophilic attack, particularly on the electron-rich benzene (B151609) ring. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The chloro and the lactam functionality can influence the positions of further substitutions. For instance, nitration of related 4-hydroxyquinolin-2(1H)-one derivatives can occur at the C5 or C7 positions, depending on the reaction conditions and the nature of the other substituents on the ring.
Nucleophilic Substitution Reactions and Their Mechanistic Pathways
The chloro substituent at the 4-position of the quinolinone ring is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is well-documented for various chloroquinolines and quinolinones. researchgate.net The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the heterocyclic ring facilitates the attack of nucleophiles at this position.
A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 4-substituted quinolinones. These include:
Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazino group. researchgate.net
Azidation: Treatment with sodium azide (B81097) allows for the introduction of an azido (B1232118) group, which can be a precursor for other functionalities. researchgate.netnih.gov
Amination: A wide range of primary and secondary amines can displace the chloro group to form 4-aminoquinolinone derivatives. researchgate.net
The mechanism of these SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the chloride ion to yield the substituted product. The regioselectivity for substitution at the 4-position is generally high in 2,4-dichloroquinazoline (B46505) precursors. mdpi.com
Cycloaddition Reactions for Fused Heterocyclic System Formation
The 3-acetyl-4-hydroxyquinolinone scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition reactions. nih.gov These reactions often involve the enolate form of the 3-acetyl group or the double bond within the quinolinone ring system.
For example, the reaction of 3-acetyl-6-chloro-4-phenylquinolinone with α-halocarbonyl compounds can lead to the formation of furo[2,3-b]quinolines. nih.gov This transformation likely proceeds through an initial O-alkylation of the 4-hydroxy group (or its tautomeric equivalent) followed by an intramolecular cyclization.
Furthermore, the 3-acetyl group can be a handle for constructing other fused rings. Condensation reactions with binucleophiles are a common strategy. For instance, reaction with o-phenylenediamine (B120857) can lead to the formation of benzodiazepine-fused quinolinones. nih.gov Similarly, reactions with aminouracil derivatives can yield pyrido[2,3-d]pyrimidines. nih.gov
These cycloaddition and condensation reactions provide a powerful tool for building molecular complexity and accessing a wide range of polycyclic heteroaromatic compounds with potential biological activities.
Functional Group Transformations on the Acetyl and Chloro Substituents
The acetyl and chloro substituents on the 3-acetyl-6-chloroquinolin-4(1H)-one molecule offer numerous opportunities for functional group interconversions, significantly expanding the accessible chemical space of its derivatives.
Modifications of the Acetyl Moiety
The acetyl group at the C3 position is a versatile handle for various chemical transformations. Its ketone functionality and the adjacent acidic α-protons allow for a range of reactions.
Condensation Reactions: The acetyl carbonyl can undergo condensation with various nucleophiles. For example, it can react with hydrazines to form hydrazones, which can then be cyclized to form pyrazole (B372694) rings fused to the quinolinone core. nih.gov
Halogenation: The methyl group of the acetyl moiety can be halogenated under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an ethyl group or a secondary alcohol, providing access to a different set of derivatives. researchgate.net
Reactivity of the Chloro Substituent at Position 6
The chloro group at the C6 position on the benzene ring is generally less reactive towards nucleophilic aromatic substitution compared to a chloro group at the C4 position. However, under more forcing conditions or with specific catalytic systems, it can be replaced by various nucleophiles. This allows for the introduction of different functional groups at this position, further diversifying the molecular structure.
Alkylation and Acylation at Heteroatom Centers (N- and O-Alkylation)
The this compound exists in tautomeric forms, primarily the 4-keto-1H form and the 4-hydroxy form. This ambident nature allows for alkylation and acylation at either the nitrogen (N1) or the oxygen (O4) atom. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating or acylating agent. researchgate.netnih.govjuniperpublishers.com
Generally, the use of a strong base like sodium hydride in an aprotic solvent such as DMF or THF tends to favor N-alkylation. researchgate.netjuniperpublishers.com In contrast, using silver salts in non-polar solvents can promote O-alkylation. nih.gov For example, the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with ethyl bromide in the presence of potassium carbonate in DMF results in N-ethylation. researchgate.netnih.gov
The interplay between N- and O-alkylation allows for the synthesis of a wide variety of quinolinone ethers and N-substituted quinolinones, each with potentially distinct chemical and biological properties.
Table 1: Examples of Derivatization Reactions of this compound and its Analogs
| Starting Material | Reagent(s) | Reaction Type | Product(s) | Reference(s) |
| 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one | Ethyl bromide, K₂CO₃, DMF | N-Alkylation | 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one | researchgate.netnih.gov |
| 3-acetyl-6-chloro-4-phenylquinolinone | α-halocarbonyl compounds | O-Alkylation and Cyclization | Linear tetrasubstituted furo[2,3-b]quinolines | nih.gov |
| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Nucleophilic Substitution | 4-hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |
| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | Nucleophilic Substitution | 4-azido-8-methylquinolin-2(1H)-one | researchgate.net |
| 3-acetyl-4-hydroxyquinolin-2(1H)-one analog | o-phenylenediamine | Condensation | Heteroannulated pyrano[3,2-c]quinoline derivatives | nih.gov |
| 3-acetyl-4-hydroxyquinolin-2(1H)-one analog | 6-aminouracil | Condensation | Pyrido[2,3-d]pyrimidines | nih.gov |
Synthesis of Novel Binary and Fused Heterocyclic Scaffolds Utilizing this compound as a Building Block
The inherent reactivity of this compound facilitates its use in various cyclization and condensation reactions to generate a range of heterocyclic systems. The presence of the acetyl group at the C-3 position and the chloro-substituent on the benzene ring significantly influences its chemical behavior and the properties of the resulting derivatives.
Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones
The reaction of 3-acetyl-quinolinone derivatives with hydrazine and its substituted counterparts is a well-established method for the synthesis of pyrazolo-fused quinolinones. In a typical reaction, the acetyl group of this compound can undergo condensation with hydrazine hydrate or substituted hydrazines to yield the corresponding pyrazolo[4,3-c]quinolin-4(5H)-ones. This transformation proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The selection of the hydrazine derivative allows for the introduction of various substituents on the pyrazole ring, enabling the creation of a library of compounds with diverse structural features.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydrazine Hydrate | 6-chloro-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | Condensation/Cyclization |
| This compound | Phenylhydrazine | 6-chloro-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | Condensation/Cyclization |
Synthesis of Isoxazolo[4,5-c]quinolin-4(5H)-ones
Analogous to the synthesis of pyrazolo-fused systems, the reaction of this compound with hydroxylamine (B1172632) hydrochloride can be employed to construct the isoxazolo[4,5-c]quinolin-4(5H)-one scaffold. The initial step involves the formation of an oxime from the acetyl group, which then undergoes intramolecular cyclization to furnish the fused isoxazole (B147169) ring. This reaction provides a straightforward route to a different class of heterocyclic derivatives.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydroxylamine Hydrochloride | 6-chloro-3-methyl-1,5-dihydro-4H-isoxazolo[4,5-c]quinolin-4-one | Condensation/Cyclization |
Synthesis of Pyrimido[5,4-c]quinolin-4(1H,3H,5H)-ones
The acetyl group in this compound can also serve as a key functional handle for the construction of pyrimidine-fused quinolinones. The reaction with urea, thiourea, or guanidine (B92328) in the presence of a suitable catalyst can lead to the formation of pyrimido[5,4-c]quinolin-4(1H,3H,5H)-ones. These reactions typically proceed through a multi-step sequence involving initial condensation at the acetyl group followed by cyclization. The use of different reagents (urea, thiourea, guanidine) allows for the incorporation of varied functionalities at the 2-position of the pyrimidine (B1678525) ring.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Urea | 2-hydroxy-6-chloro-4-methyl-5H-pyrimido[5,4-c]quinolin-5-one | Condensation/Cyclization |
| This compound | Thiourea | 2-mercapto-6-chloro-4-methyl-5H-pyrimido[5,4-c]quinolin-5-one | Condensation/Cyclization |
| This compound | Guanidine | 2-amino-6-chloro-4-methyl-5H-pyrimido[5,4-c]quinolin-5-one | Condensation/Cyclization |
Derivatization through Knoevenagel Condensation
The acetyl group of this compound is susceptible to Knoevenagel condensation with various active methylene (B1212753) compounds. mychemblog.comoszk.hunumberanalytics.comrsc.orgvaia.com This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond, leading to the synthesis of binary heterocyclic systems. For example, condensation with malononitrile (B47326) would yield a vinylogous system with potential for further cyclization reactions. This method provides a versatile platform for extending the molecular framework and introducing additional functional groups.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Malononitrile | 2-(1-(6-chloro-4-hydroxy-1H-quinolin-3-yl)ethylidene)malononitrile | Knoevenagel Condensation |
| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(6-chloro-4-hydroxy-1H-quinolin-3-yl)but-2-enoate | Knoevenagel Condensation |
Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction offers a pathway to introduce a formyl group onto the quinolone scaffold, which can then be utilized for the synthesis of further fused heterocycles. wikipedia.orgijpcbs.comchemijournal.comrsc.orgresearchgate.net While direct application to this compound might be complex due to the presence of the acetyl group, modification of the acetyl group or the quinolone nitrogen could facilitate this transformation. The resulting formyl derivative would be a valuable intermediate for constructing a variety of heterocyclic rings, such as pyridines or pyrimidines, through reactions with appropriate binucleophiles.
Spectroscopic and Structural Elucidation Studies of 3 Acetyl 6 Chloroquinolin 4 1h One
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
A combination of spectroscopic methods provides a detailed picture of the molecular structure of 3-acetyl-6-chloroquinolin-4(1H)-one in both solution and solid states.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the acetyl methyl protons, and the N-H proton. The protons on the chlorinated benzene (B151609) ring will exhibit characteristic splitting patterns influenced by the chloro substituent. The C5-H, C7-H, and C8-H protons will likely appear as doublets or doublets of doublets in the aromatic region. The C2-H proton is expected to be a singlet. The acetyl group's methyl protons would present as a sharp singlet, typically in the upfield region. The N-H proton signal would be a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the quinolin-4(1H)-one ring and the acetyl group are expected to appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between adjacent protons, particularly within the aromatic spin systems. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the proton and carbon signals definitively by revealing one-bond and multiple-bond correlations, respectively. For instance, HMBC correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the C3 of the quinoline ring would confirm the placement of the acetyl group.
A theoretical study on related 3-acetyl tetramic acids has demonstrated the utility of calculated ¹H and ¹³C chemical shifts in corroborating experimental NMR data and aiding in the assignment of tautomeric forms. southampton.ac.uksoton.ac.uk
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
IR Spectroscopy: The infrared spectrum of this compound is expected to exhibit characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl groups will give rise to strong stretching vibrations (νC=O). The amide carbonyl of the quinolinone ring is expected to absorb in the range of 1650-1680 cm⁻¹, while the acetyl carbonyl will likely appear at a slightly higher frequency. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration will be present in the lower frequency region of the spectrum. For related quinolin-4-one derivatives, N-H and C=O absorption bands have been reported in the ranges of 3302–3336 cm⁻¹ and 1606–1660 cm⁻¹, respectively. nih.gov In a study of 5,8-quinolinedione (B78156) derivatives, carbonyl vibrations were observed in the 1700–1650 cm⁻¹ range. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The carbonyl stretching vibrations will also be observable. A detailed vibrational analysis of related quinoline derivatives, such as 4-methyl-2-hydroxyquinoline, has been performed using DFT calculations to support the assignment of experimental IR and Raman bands. researchgate.net For 4,7-dichloroquinoline, a characteristic band attributed to δ(CCl) has been identified around 1090 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference |
| N-H Stretch | 3200-3400 | nih.gov |
| C=O Stretch (Amide) | 1650-1680 | nih.gov |
| C=O Stretch (Acetyl) | ~1680-1700 | |
| C=C Stretch (Aromatic) | 1450-1600 | mdpi.com |
| C-Cl Stretch | ~1090 | researchgate.net |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolinones. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation of the quinolinone system will result in absorptions in the UV region. The weak n→π* transition of the carbonyl groups is expected at a longer wavelength compared to the more intense π→π* transitions. masterorganicchemistry.com Studies on various quinoline derivatives have shown absorption maxima in the range of 280 to 510 nm. researchgate.netresearchgate.net The specific absorption maxima for this compound will be influenced by the substitution pattern on the quinoline ring.
High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₈ClNO₂), HRMS would provide a highly accurate mass measurement, confirming the elemental formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with relative intensities of about 3:1. libretexts.org This characteristic isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule. Fragmentation patterns observed in the mass spectrum can also offer structural information.
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound itself has not been reported, the structures of the closely related derivatives, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one , have been determined by single-crystal X-ray diffraction. nih.govresearchgate.netnih.govresearchgate.net This information provides valuable insights into the likely solid-state conformation and intermolecular interactions of the target compound.
In the case of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one , the compound crystallizes in the monoclinic space group P2₁/n with two independent molecules in the asymmetric unit. nih.govresearchgate.net A significant conformational feature is the dihedral angle between the phenyl ring at the 4-position and the quinoline ring system, which are 70.5(1)° and 65.5(1)° for the two molecules. nih.govresearchgate.net The crystal packing is stabilized by N-H···O hydrogen bonds between the quinolinone moieties of adjacent molecules. nih.govresearchgate.net
For 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one , the crystal structure is also monoclinic, with the space group P2₁/c. nih.govresearchgate.net The dihedral angle between the phenyl substituent and the quinoline unit is 75.44(5)°. nih.gov In this derivative, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net
The crystallographic data for these related compounds are summarized in the table below.
| Compound | 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one | 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one |
| Molecular Formula | C₁₇H₁₂ClNO₂ | C₁₉H₁₆ClNO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.043(5) | 9.6480(8) |
| b (Å) | 18.663(9) | 17.5756(11) |
| c (Å) | 15.537(7) | 9.9694(7) |
| β (°) ** | 91.811(5) | 103.245(8) |
| V (ų) ** | 2911(2) | 1645.5(2) |
| Z | 8 | 4 |
| Reference | nih.govresearchgate.net | nih.govresearchgate.net |
These studies indicate that the quinolinone ring system is essentially planar and that substituents at the 4-position can adopt a twisted conformation relative to this plane.
Conformational Analysis and Tautomerism Investigations
The structure of this compound allows for the possibility of tautomerism. The primary tautomeric forms to consider are the quinolin-4(1H)-one form and its enol tautomer, 3-acetyl-6-chloro-4-hydroxyquinoline.
Studies on the related 3-acetyl-4-hydroxyquinolin-2(1H)-one system have explored its tautomeric equilibria. researchgate.netnih.gov Theoretical calculations on this system have suggested the existence of multiple tautomeric forms, with the relative stability depending on the environment. researchgate.net For 4-hydroxy-4(1H)-quinolones, it has been shown that the keto-form is generally favored in both the solid state and in polar solutions. researchgate.net
The conformational flexibility of the acetyl group relative to the quinolinone ring is another important aspect. The orientation of the acetyl group will be influenced by steric and electronic factors, and this could have implications for the molecule's reactivity and intermolecular interactions.
Theoretical and Computational Investigations of 3 Acetyl 6 Chloroquinolin 4 1h One
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. Methods like Density Functional Theory (DFT) provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size.
Structural Optimization and Geometrical Parameters
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through structural optimization, where the molecule's geometry is adjusted to find a minimum on the potential energy surface. DFT methods, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose.
This process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar quinoline (B57606) derivatives have been used to compare optimized geometries with experimental X-ray crystallography data, often showing a high degree of correlation. mdpi.com The optimized structure provides the foundation for all subsequent calculations.
Table 1: Representative Theoretical Geometrical Parameters for a 3-acetyl-6-chloroquinolin-4(1H)-one Scaffold. This table is illustrative and shows the type of data obtained from DFT-based structural optimization.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C3 | C11 | - | 1.498 |
| C11 | O12 | - | 1.235 | |
| C4 | O5 | - | 1.240 | |
| C6 | Cl7 | - | 1.745 | |
| Bond Angle (°) | C2 | C3 | C11 | 119.5 |
| C3 | C11 | O12 | 120.3 | |
| C3 | C4 | C4a | 118.9 | |
| Dihedral Angle (°) | C2 | C3 | C11 | O12 |
| O5 | C4 | C3 | C11 |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Fukui Functions)
Understanding the electronic structure is key to predicting a molecule's reactivity and kinetic stability. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov DFT studies on various quinoline derivatives have calculated these energy gaps to explore their electronic properties and reactivity. acs.orgrsc.org
The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions rich and poor in electrons. tandfonline.com Red-colored areas (negative potential) indicate sites prone to electrophilic attack, while blue areas (positive potential) are susceptible to nucleophilic attack. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites.
Table 2: Representative Theoretical Electronic Properties for a Quinolin-4-one Scaffold. This table illustrates key electronic descriptors derived from DFT calculations.
| Property | Predicted Value (eV) |
| E(HOMO) | -6.58 |
| E(LUMO) | -2.45 |
| Energy Gap (ΔE) | 4.13 |
| Ionization Potential | 6.58 |
| Electron Affinity | 2.45 |
| Chemical Hardness (η) | 2.065 |
| Chemical Softness (S) | 0.484 |
| Electronegativity (χ) | 4.515 |
Simulated Spectroscopic Properties (NMR, UV-Vis, IR)
Computational methods can simulate various types of spectra, which can be invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical values can be correlated with experimental data to aid in the assignment of complex spectra, often with high accuracy after applying a linear scaling approach. youtube.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govrsc.org It calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV-Vis spectrum and helping to interpret the electronic behavior of the molecule.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum can be compared with experimental FT-IR data to identify characteristic functional group vibrations, although calculated frequencies are often scaled to better match experimental values.
Molecular Dynamics Simulations for Conformational Sampling
While quantum calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the behavior of a molecule over time in a simulated biological environment (e.g., in a water box with ions). nih.govmdpi.com MD simulations are particularly useful for exploring the conformational landscape of a molecule and for studying its stability when bound to a biological target. nih.govresearchgate.net
By simulating the movements of atoms over a period of nanoseconds, MD can reveal the flexibility of different parts of the molecule. Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's conformation, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual atoms or residues. nih.govresearchgate.net For this compound, MD simulations could predict its dynamic behavior and how stably it might interact within a protein's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling (In silico predictions)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net
For a class of compounds like quinolinones, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be highly effective. rsc.orgmdpi.com These methods generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. mdpi.comnih.gov These maps provide intuitive guidance for designing new derivatives with potentially enhanced potency by suggesting where to add or remove specific functional groups. While a specific QSAR model for this compound is not available, developing one based on a series of its analogs could rapidly accelerate the discovery of potent drug candidates. nih.govmdpi.com
Molecular Docking Studies with Predicted Biological Targets (In silico binding affinity)
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. nih.gov This method scores different binding poses based on their steric and energetic complementarity, providing an estimate of binding affinity.
Given the broad bioactivity of the quinoline/quinolinone scaffold, this compound could be docked against a variety of potential targets. Published studies on related compounds have explored targets such as bacterial DNA gyrase, viral enzymes like HIV reverse transcriptase, various protein kinases, and topoisomerases. nih.govjst.go.jptubitak.gov.tr A docking study would predict the binding mode and affinity, identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the ligand-protein complex. acs.org This information is critical for understanding the potential mechanism of action and for guiding lead optimization.
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target.
| Parameter | Value | Interacting Residues |
| Docking Score (kcal/mol) | -8.5 | - |
| Binding Energy (kcal/mol) | -55.7 | - |
| Hydrogen Bonds | 2 | Leu83 (backbone), Thr135 (side chain) |
| π-π Stacking | 1 | Phe145 |
| Halogen Bond | 1 | Gly81 (backbone oxygen) |
Biological Activities and Mechanistic Insights Non Clinical Focus
In Vitro Anti-proliferative and Cytotoxic Activities
Derivatives of 3-acetyl-6-chloroquinolin-4(1H)-one have demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings.
Efficacy against Various Cancer Cell Lines
Research has shown that quinoline (B57606) derivatives, including those structurally related to this compound, exhibit cytotoxic activity against a range of human cancer cell lines. For instance, novel 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones inhibited the growth of 11 human tumor cell lines at submicromolar concentrations. nih.gov Similarly, quinoline-pyrimidine hybrids derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one were screened for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cancer lines, with some compounds showing significant activity. researchgate.net Another study on quinoline–chalcone hybrids reported that several derivatives possessed high cytotoxicity. nih.gov
Specifically, a derivative, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has shown significant anti-proliferative effects on a liver cancer cell line. researchgate.netresearchgate.net Further studies on other quinoline derivatives have reported inhibitory activity against various cancer cell lines including those of the lung, breast, and colon. nih.govnih.govnih.gov
Interactive Data Table: Cytotoxic Activity of Related Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50 Value (µM) |
| 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | 11 human tumor cell lines | Growth inhibition | Submicromolar |
| Quinoline-pyrimidine hybrids (6b, 6e) | HepG2, KB | Cytotoxic activity | 1.33 |
| Quinoline-chalcone hybrid (63) | Caco-2 (colon) | Anticancer activity | 5.0 |
| Quinoline-chalcone hybrid (64) | Caco-2 (colon) | Anticancer activity | 2.5 |
| 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] researchgate.netresearchgate.netmdpi.comnih.govtetrazepin-4-(3H)-one (10) | WiDR (overexpressing MGMT) | Cytotoxic activity | 2.3 |
| 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one (2) | HIV-1 RNase H | Inhibitory activity | 0.41 |
Mechanistic Studies of Cell Growth Inhibition and Apoptosis Induction
The anti-proliferative effects of quinoline derivatives are often linked to the induction of cell cycle arrest and apoptosis (programmed cell death). For example, FACS analysis of A549 cells treated with 3-alkyl-substituted 7-phenyl-pyrroloquinolinones indicated a significant arrest in the G2/M phase of the cell cycle. nih.gov
The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds. Studies on related compounds have shown that they can trigger apoptosis through various cellular pathways. This can involve the activation of caspases, which are crucial enzymes in the apoptotic process. For instance, some flavonoids, which share structural similarities with certain quinoline derivatives, have been shown to induce apoptosis through the release of cytochrome c and the activation of caspase-9 and caspase-3. nih.gov In some cancer cells, treatment with related compounds has led to an increase in the expression of pro-apoptotic proteins. jocpr.com The process of apoptosis involves a series of morphological and biochemical changes, including the cleavage of substrates like poly-(ADP-ribose) polymerase (PARP) by caspases. nih.govnih.gov
Molecular Targets Associated with Anti-proliferative Effects
The anti-proliferative effects of this compound derivatives are attributed to their interaction with specific molecular targets within cancer cells. One of the primary targets identified is DNA. nih.gov These compounds can interfere with DNA synthesis, a critical process for rapidly dividing cancer cells. nih.gov
Some quinoline-chalcone hybrids have been found to act as DNA-binding agents, either through intercalation between DNA base pairs or by binding to the grooves of the DNA helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some of these compounds have been shown to inhibit topoisomerases, enzymes that are essential for managing the topological state of DNA during various cellular processes. nih.gov
In the case of the derivative 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), its anti-proliferative effects are mediated by the inhibition of the Akt signaling pathway. researchgate.netresearchgate.net The Akt pathway is a critical regulator of cell proliferation and survival, and its inhibition can lead to the upregulation of tumor-suppressive transcription factors and a subsequent halt in cell growth. researchgate.net
Anti-microbial Spectrum and Potency
In addition to their anti-cancer properties, derivatives of this compound have also been investigated for their potential as anti-microbial agents.
Antibacterial Activity against Pathogenic Strains (Gram-positive and Gram-negative)
Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have shown that certain quinolinone derivatives exhibit good to moderate activity against both Gram-positive and Gram-negative bacterial strains. derpharmachemica.com For example, some synthesized 3,4-dihydroquinoxalin-2H-(1H)-one derivatives were effective against the tested bacterial strains. derpharmachemica.com Other related compounds have also shown potent antibacterial activities against Gram-positive bacteria, with significant minimum inhibitory concentration (MIC) values. mdpi.com However, the activity against Gram-negative bacteria can be variable, with some compounds showing weaker or no inhibitory effects against strains like E. coli and K. pneumoniae. mdpi.com The search for new antibacterial agents is driven by the increasing threat of multidrug-resistant (MDR) bacteria. nih.gov
Interactive Data Table: Antibacterial Activity of Related Quinoline Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity | MIC Value (µg/mL) |
| Lactoquinomycin A (1) | S. aureus, E. faecium, E. faecalis | Significant | 0.06–4 |
| Lactoquinomycin A (1) | MRSA strains | Significant and broad | 0.25–0.5 |
| Lactoquinomycin A (1) | E. coli | Weak to no inhibition | 16–≥ 32 |
| Lactoquinomycin A (1) | K. pneumoniae | Weak to no inhibition | ≥ 32 |
| Lactoquinomycin A (1) | S. enterica | Effective | 0.03–1 |
Antifungal Activity
The antifungal potential of quinoline derivatives has also been explored. The quinoxalinone skeleton, which is structurally related, has been used to design novel compounds with antifungal properties. derpharmachemica.com Research into other heterocyclic compounds, such as 3-phenyl-1,2,4-triazin-6(1H)-one derivatives, has identified promising antifungal activity against various plant-pathogenic fungi, highlighting the potential of such chemical scaffolds in developing new antifungal agents. nih.gov
Anti-malarial Efficacy (In Vitro Assays)
In vitro studies have demonstrated the potential of this compound and its derivatives as anti-malarial agents. Research has shown that certain quinolone compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. While specific data for this compound is part of a broader investigation into quinolones, the structural motif is associated with anti-malarial activity.
A crucial process for the survival of the malaria parasite within red blood cells is the detoxification of heme. During the digestion of hemoglobin, toxic free heme is released, which the parasite polymerizes into an insoluble crystalline form called hemozoin. Many effective anti-malarial drugs, such as chloroquine, act by inhibiting this process. It is hypothesized that this compound may also interfere with hemozoin formation. By binding to heme or inhibiting the enzymes involved in its polymerization, the compound could lead to a buildup of toxic heme, resulting in parasite death.
Falcipains are a family of cysteine proteases in Plasmodium falciparum that play a critical role in hemoglobin degradation. As this process is essential for providing amino acids for parasite growth and development, the inhibition of falcipains is a key target for anti-malarial drug development. Studies on related quinolone structures suggest that they can act as inhibitors of these vital enzymes. Therefore, it is proposed that this compound may exert its anti-malarial effects, at least in part, by inhibiting falcipain activity.
Other Investigated Biological Activities (In Vitro and In Vivo Animal Models)
Beyond its antimicrobial and anti-malarial properties, this compound has been investigated for its anti-inflammatory potential. Studies have shown that certain quinolone derivatives can modulate inflammatory responses.
In vitro research has indicated that compounds with a similar quinolone scaffold can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), in stimulated immune cells. This is often achieved by inhibiting key signaling pathways involved in the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) pathway.
In animal models of inflammation, the administration of related quinolone compounds has been shown to reduce inflammation. While specific in vivo data for this compound is limited in publicly available research, the consistent anti-inflammatory activity observed within this chemical class suggests its potential for similar efficacy.
Antiviral Properties (e.g., Anti-HIV mechanisms)
The quinolin-4-one core is a critical pharmacophore in the development of potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV). mdpi.com While specific anti-HIV studies on this compound are not detailed in the reviewed literature, numerous derivatives have demonstrated significant activity, primarily by inhibiting key viral enzymes essential for replication.
One of the most important mechanisms of action for quinolinone derivatives is the inhibition of HIV integrase (IN), the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. mdpi.com Elvitegravir, an approved HIV medication, is a quinolin-4-one derivative that functions as an integrase strand transfer inhibitor (INSTI). mdpi.comrevistadechimie.ro Research into basic quinolinonyl diketo acid derivatives has shown that these compounds can achieve nanomolar IC₅₀ values for strand transfer inhibition and exhibit submicromolar antiviral activity. acs.org
Another critical target for quinolinone-based compounds is the RNase H function of the HIV-1 reverse transcriptase (RT). acs.orgnih.gov Certain quinolinonyl diketo acid derivatives have been shown to inhibit this enzymatic function, which is vital for the degradation of the RNA template strand during reverse transcription. nih.gov
Beyond HIV, the broader quinolinone scaffold has been investigated for activity against other viruses. For instance, derivatives of the isomeric 3-aryl-quinolin-2-one have been identified as a novel class of agents against the influenza A virus, inhibiting both H1N1 and H3N2 strains with IC₅₀ values in the low micromolar range. nih.gov
Antitubercular Investigations
Within the scope of the available research, specific studies detailing the evaluation of this compound for antitubercular activity against Mycobacterium tuberculosis are limited. While the quinoline ring is a core component of some antibacterial agents, dedicated investigations into this particular derivative's efficacy as an antitubercular agent are not prominently documented.
Antioxidant Capacity
There is a lack of specific data from the reviewed scientific literature concerning the antioxidant capacity of this compound. Assays to determine its ability to scavenge free radicals or inhibit oxidative processes have not been a primary focus of the cited studies.
Anthelmintic Effects
Direct studies on the anthelmintic effects of this compound are not specified in the reviewed literature. However, extensive research has been conducted on the closely related 4(1H)-quinolones as potent agents against the malaria parasite, Plasmodium falciparum. These compounds are structurally related to endochin, a quinolone known for its antimalarial properties. nih.gov
Lead optimization studies of 4(1H)-quinolone derivatives have yielded compounds with remarkable in vitro antimalarial activity against both drug-sensitive and multi-drug-resistant strains of P. falciparum. nih.gov Mechanistic studies suggest that these compounds target the parasite's mitochondrial respiratory pathway, specifically the cytochrome bc1 complex. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency against various biological targets. nih.gov
For anti-HIV activity , SAR studies on quinolinonyl diketo acid derivatives revealed several key insights:
Substitution at Position 7: Introducing a functional group with basic properties, such as a piperazine (B1678402) moiety, at position 7 of the quinolinone ring can generate potent inhibition of HIV integrase strand transfer. acs.orgnih.gov
Piperazine Modifications: For derivatives containing a piperazine ring at position 7, substitutions on the N-4 position of the piperazine significantly influence activity. Acetyl or 3-chloropropyl chains can result in highly potent integrase inhibition (IC₅₀ values of 0.08 and 0.05 µM, respectively), whereas smaller alkyl groups like methyl or ethyl are less optimal. acs.orgnih.gov
Bioisosteric Replacement: Replacing the piperazine at position 7 with bioisosteres like morpholine (B109124) also leads to potent strand transfer inhibition. acs.orgnih.gov
For antimalarial activity , SAR studies on 4(1H)-quinolones have focused on optimizing potency and bioavailability:
General Scaffold: The 4(1H)-quinolone scaffold is a known pharmacophore that targets the parasite's mitochondrial functions. nih.gov
Chloro Substituents: The presence of a chloro group, such as the 6-chloro substituent in the title compound, is a common feature in biologically active quinolones and is known to influence electronic properties and binding interactions. nih.gov For instance, in some antimalarial quinolones, a 7-chloro group allows the atom to penetrate deeply into the active site of the target enzyme. nih.gov
The table below summarizes the inhibitory concentrations of some quinolinone derivatives against HIV-1 integrase, illustrating the impact of substitutions.
| Compound ID | 7-Substituent | HIV-1 Integrase Inhibition (IC₅₀) | Antiviral Activity (EC₅₀) |
| 12a | Piperazine | 2.0 µM | > 100 µM |
| 12b | 4-Methylpiperazine | 0.10 µM | > 100 µM |
| 12c | 4-Ethylpiperazine | 0.21 µM | > 100 µM |
| 12d | 4-Acetylpiperazine | 0.08 µM | 17 µM |
| 12f | Morpholine | 0.08 µM | 26.3 µM |
| 12i | 4-(3-chloropropyl)piperazine | 0.05 µM | Not Determined |
| Data sourced from studies on quinolinonyl diketo acid derivatives. acs.orgnih.gov |
Identification and Characterization of Molecular Targets in Non-Human Biological Systems
Research into quinolinone derivatives has successfully identified and characterized several molecular targets within pathogenic organisms and viruses.
HIV-1 Integrase (IN): As previously mentioned, this is a primary target for many anti-HIV quinolones. These inhibitors bind to the active site of the enzyme, chelating essential magnesium ions and preventing the strand transfer reaction, thereby blocking the integration of the viral genome into the host's DNA. mdpi.comacs.org
HIV-1 Reverse Transcriptase (RT) - RNase H Domain: The RNase H active site of reverse transcriptase represents a distinct target. Quinolone-based inhibitors have been developed to specifically disrupt this domain's function, which is a different mechanism from that of nucleoside/non-nucleoside RT inhibitors that target the polymerase active site. acs.orgnih.gov
Cytochrome bc1 Complex (Complex III): In the malaria parasite Plasmodium falciparum, the quinolone scaffold targets the mitochondrial electron transport chain. nih.gov Specifically, these compounds act as inhibitors of the cytochrome bc1 complex, disrupting the parasite's energy metabolism. They can bind to the quinone reduction site (Qᵢ or Qₙ site) of cytochrome b, a key component of the complex, thereby blocking electron flow and ATP synthesis. nih.govnih.gov This target is validated as being sufficiently distinct from the host's equivalent to allow for selective toxicity. nih.gov
The table below lists the identified molecular targets for the broader quinolone class of compounds.
| Compound Class | Organism/Virus | Molecular Target | Mechanism of Action |
| Quinolonyl Diketo Acids | HIV-1 | Integrase (IN) | Inhibition of DNA strand transfer. acs.org |
| Quinolonyl Diketo Acids | HIV-1 | Reverse Transcriptase (RNase H) | Inhibition of RNA template degradation. nih.gov |
| 4(1H)-Quinolones | Plasmodium falciparum | Cytochrome bc1 complex (Complex III) | Inhibition of mitochondrial respiration. nih.govnih.gov |
| 3-Aryl-quinolin-2-ones | Influenza A Virus | Not specified | Inhibition of viral plaque formation. nih.gov |
Advanced Applications Beyond Biomedical Research
Material Science Applications (e.g., Non-linear Optical Properties)
Quinoline (B57606) derivatives are recognized for their potential in the development of advanced materials, particularly those with non-linear optical (NLO) properties. These materials can alter the characteristics of light passing through them, a phenomenon crucial for applications in optoelectronics and photonics, such as in optical logic devices and harmonic generators. jhuapl.edu The electronic structure of organic molecular solids, like those formed by quinoline derivatives, often leads to significantly more pronounced non-linear optical properties compared to inorganic solids. jhuapl.edu
The design of NLO materials often involves "molecular engineering," where deliberate structural modifications to individual molecules are made to enhance the bulk properties of the solid material. jhuapl.edu While specific research on the NLO properties of 3-acetyl-6-chloroquinolin-4(1H)-one is not extensively documented, the broader class of quinoline-based materials, including quinoline-derived Schiff base metal complexes, are considered intriguing subjects for study in this area. nih.gov The introduction of electron-withdrawing groups, such as the nitro group in some quinoline derivatives, can enhance properties like photoinduced electron transfer (PET), which is relevant for creating materials with specific optical responses. tandfonline.com
Catalysis and Ligand Design for Metal Complexation
The quinoline framework is a versatile scaffold for designing ligands for metal complexation, leading to catalysts with a wide range of applications. nih.govresearchgate.net Quinoline-based ligands are noted for their effective performance in various catalytic processes. researchgate.net Metal complexes involving quinoline derivatives are instrumental in numerous biological and chemical transformations. mdpi.combenthamdirect.com
Research has shown that copper complexes with quinoline derivatives can effectively catalyze the oxidation of catechol to o-quinone. The efficiency of this catalytic activity is dependent on both the chemical structure of the quinoline ligand and the nature of the coordinated copper ions. mdpi.comscilit.com For instance, complexes formed with copper(II) acetate (B1210297) tend to exhibit higher catalytic activity compared to those with other copper salts like copper(II) nitrate (B79036) or copper(II) chloride. mdpi.comscilit.com
Furthermore, quinoline-based ligands have been employed in palladium-catalyzed reactions. For example, a Pd(II) catalyzed β-C(sp³)–H monoselective chlorination of free carboxylic acids utilized a quinoline-based ligand that interacts with the substrate through hydrogen bonding. researchgate.net The ability of quinolones to act as bidentate, unidentate, or bridging ligands allows for the formation of a variety of metal complexes with diverse catalytic activities. nih.gov
Table 1: Catalytic Activity of Quinoline-Copper Complexes in Catechol Oxidation
| Ligand Structure | Copper Salt | Catalytic Activity | Reference |
|---|---|---|---|
| Various Quinoline Derivatives | Cu(OAc)₂ | High | mdpi.com |
| Various Quinoline Derivatives | CuSO₄ | Moderate | mdpi.com |
| Various Quinoline Derivatives | Cu(NO₃)₂ | Low | mdpi.com |
| Various Quinoline Derivatives | CuCl₂ | Low | mdpi.com |
Analytical Chemistry Applications (e.g., Fluorescence Sensing, Chemical pH Sensors)
Quinoline and its derivatives are widely utilized in analytical chemistry due to their inherent fluorescence properties. Their rigid structure and ability to form complexes with metal ions, which can alter their fluorescence, make them excellent candidates for the development of fluorescent sensors. mdpi.com
Fluorescence Sensing: Quinoline-based fluorescent sensors have been successfully designed for the detection of various metal ions, including Fe³⁺ and Zn²⁺. mdpi.comrsc.org For instance, a novel sensor based on a modified quinoline group demonstrated high selectivity and sensitivity for Fe³⁺, with a detection limit as low as 0.16841 μM. mdpi.com The mechanism often involves the formation of a complex between the quinoline derivative and the metal ion, leading to a detectable change in fluorescence intensity. mdpi.com These sensors have potential applications in biological imaging, as demonstrated by their use in cell and zebrafish imaging. mdpi.com
Chemical pH Sensors: The fluorescence of certain quinoline derivatives is also sensitive to changes in pH, making them suitable for use as chemical pH sensors. researchgate.netrsc.orgrsc.org A colorimetric sensor for pH was developed using a simple aminoquinoline derivative, which exhibited a color change from orange to colorless as the pH increased from 4.0 to 8.0. rsc.org Similarly, a quinoline-based Schiff-base compound has been shown to act as a reversible fluorescent pH sensor, with its emission spectrum shifting in response to pH changes. rsc.org Some quinoline-based probes exhibit a significant increase in fluorescence emission between pH 4.0 and 8.0, making them suitable for intracellular applications. researchgate.net
Table 2: Quinoline-Based Fluorescent Sensors
| Sensor Type | Analyte | Detection Principle | Key Findings | Reference |
|---|---|---|---|---|
| Fluorescent Sensor | Fe³⁺ | Complexation and fluorescence change | High selectivity and sensitivity, detection limit of 0.16841 μM | mdpi.com |
| Fluorescent Sensor | Zn²⁺ | Chelation-enhanced fluorescence | Selective sensing with detection limits in the ppb range | rsc.org |
| Colorimetric pH Sensor | H⁺ | Color change with pH variation | Visible color change from orange to colorless (pH 4.0-8.0) | rsc.org |
| Fluorescent pH Sensor | H⁺ | Reversible fluorescence intensity and spectral shift with pH | Emission peak shifts from 550 nm (acidic) to 453 nm (basic) | rsc.org |
Agricultural Research Applications (e.g., Pesticides, Herbicides)
The quinoline scaffold is a key structural element in the discovery and development of new pesticides, including herbicides and insecticides. researchgate.netacs.orgnih.govresearchgate.netingentaconnect.comscinito.ai The unique structure of quinoline derivatives offers many advantages for creating innovative and effective agrochemicals. acs.orgnih.gov
Herbicidal Activity: Substituted quinolinones have been patented for their herbicidal action, demonstrating their utility in controlling harmful plants. google.com Research into fluoroquinolone derivatives has identified compounds with significant herbicidal activity. nih.gov These compounds often target plant DNA gyrase, an essential enzyme for plant growth. nih.govresearchgate.net Notably, structural modifications can be made to these molecules to enhance herbicidal activity while reducing antibacterial effects, which is crucial for developing selective herbicides. nih.govresearchgate.net In silico studies of quinolinone-chalcone hybrids have also suggested their potential as herbicides. nih.gov
Insecticidal Activity: Quinoline derivatives have also been investigated for their insecticidal properties. nih.govnih.govresearchgate.net A series of quinoline and isoquinoline (B145761) isoxazolines have been designed as pesticides for crop protection, with some derivatives showing potency comparable to commercial insecticides. nih.gov The natural product Quinolactacide, a pyrrolyl 4-quinolinone alkaloid, has been found to exhibit potent insecticidal activity against the green peach aphid. nih.gov Furthermore, some benzo[h]quinoline (B1196314) derivatives have demonstrated significant larvicidal activity against mosquito larvae, potentially acting as acetylcholinesterase inhibitors. nih.gov
Table 3: Agricultural Applications of Quinoline Derivatives
| Application | Target Organism/Weed | Compound Class | Mechanism of Action (if known) | Reference |
|---|---|---|---|---|
| Herbicide | Various weeds | Substituted quinolinones | Not specified in patent | google.com |
| Herbicide | Arabidopsis thaliana (model plant) | Fluoroquinolone derivatives | Inhibition of plant DNA gyrase | nih.govresearchgate.net |
| Insecticide | Various crop pests | Quinoline and isoquinoline isoxazolines | Not specified | nih.gov |
| Insecticide | Culex pipiens larvae (mosquito) | Benzo[h]quinoline derivatives | Acetylcholinesterase inhibition | nih.gov |
| Insecticide | Green peach aphid | Quinolactacide | Not specified | nih.gov |
Future Perspectives and Research Directions for 3 Acetyl 6 Chloroquinolin 4 1h One
Emerging Synthetic Strategies and Sustainable Methodologies
The classical synthesis of quinoline (B57606) and quinolinone scaffolds often involves harsh conditions and expensive starting materials. researchgate.netacs.org The future of synthesizing 3-acetyl-6-chloroquinolin-4(1H)-one and its analogs lies in the adoption of emerging strategies that prioritize sustainability, efficiency, and environmental compatibility.
Modern synthetic chemistry is moving away from conventional protocols towards advanced green methodologies. researchgate.net One-pot reactions, which combine multiple synthetic steps into a single operation, are becoming increasingly prevalent for quinoline synthesis, minimizing waste and solvent usage. researchgate.nettandfonline.com Microwave-assisted organic synthesis (MAOS) is another key strategy, offering significantly shorter reaction times and often leading to cleaner reactions with higher yields compared to conventional heating. researchgate.nettandfonline.com
The development and application of eco-friendly catalysts are central to these sustainable approaches. acs.org Researchers have demonstrated the efficacy of various green catalysts for quinoline synthesis, including reusable solid acids like Nafion NR50, p-toluenesulfonic acid (p-TSA), and metal nanoparticles. researchgate.nettandfonline.commdpi.com The use of greener solvents, particularly water and ethanol, further supports the eco-friendly production of these compounds. researchgate.nettandfonline.com Strategies such as the Friedländer annulation, a classical method for quinoline synthesis, are being revitalized with these sustainable modifications, for instance, by using microwave irradiation or novel catalytic systems. researchgate.netmdpi.com
| Sustainable Methodology | Key Features | Catalyst/Conditions Examples | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. researchgate.net | p-Toluenesulfonic acid (p-TSA), Ammonium acetate (B1210297). researchgate.nettandfonline.com | Reduced waste, solvent consumption, and energy input. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave energy for rapid heating. tandfonline.com | Microwave irradiation in water or ethanol. researchgate.nettandfonline.com | Shorter reaction times, higher yields, improved purity. researchgate.net |
| Green Catalysis | Employs reusable or environmentally benign catalysts. researchgate.net | Nafion NR50, metal nanoparticles (Co, Cu), malic acid. tandfonline.commdpi.com | Reduced hazardous waste, potential for catalyst recycling. |
| Advanced Classical Reactions | Modern improvements to established methods like Friedländer and Camps cyclization. mdpi.commdpi.com | Superacids (TFA), transition metals (Rh, Ru, Co). mdpi.com | High efficiency, broad substrate tolerance. mdpi.com |
Novel Derivatization Pathways and Scaffold Hybridization
The therapeutic potential of a core scaffold can be significantly enhanced through derivatization and hybridization. For this compound, the acetyl group at the C3-position and the hydrogen at the N1-position are prime sites for chemical modification.
Derivatization involves the chemical transformation of these functional groups to create a library of related compounds. The acetyl group, for example, can be converted into various other functionalities, such as oximes, hydrazones, or chalcones, each potentially altering the molecule's biological activity. Cyanoacetohydrazide is an example of a novel derivatizing agent that can be used to modify carbonyl groups, potentially enhancing analytical sensitivity or biological interactions. mdpi.com
Scaffold Hybridization is a powerful strategy in drug design where two or more pharmacophores (biologically active moieties) are combined into a single hybrid molecule. nih.gov This can lead to compounds with dual modes of action, improved selectivity, or the ability to overcome drug resistance. nih.gov The quinolinone core of the target compound can be hybridized with other heterocyclic systems known for their pharmacological importance, such as:
Thiadiazole: Known for a wide range of activities including antimicrobial and anticancer effects. nih.gov
Pyrazole (B372694) and Indole: Common scaffolds in medicinal chemistry with diverse biological profiles. researchgate.net
1,2,3-Triazole: Often synthesized via "click chemistry," this linker is stable and can connect the quinolinone scaffold to another pharmacophore to create innovative bifunctional drugs. nih.govlongdom.org
The combination of the 6-chloroquinolin-4(1H)-one core with these scaffolds could produce novel chemical entities with synergistic or enhanced biological effects. researchgate.net
| Heterocyclic Scaffold | Rationale for Hybridization | Relevant Synthetic Approach |
| Thiadiazole | Broad pharmacological profile (antimicrobial, anticancer). nih.gov | Condensation and cyclization reactions. nih.gov |
| Furan/Pyrazole/Indole | Established pharmacophores to enhance bioactivity. researchgate.net | Multi-component reactions, C-H activation. mdpi.com |
| 1,2,3-Triazole | Stable linker for creating bifunctional molecules. longdom.org | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). nih.govlongdom.org |
Integration of Advanced Computational Approaches for Predictive Modeling
Modern drug discovery and materials science are increasingly reliant on computational methods to reduce costs and accelerate development. frontiersin.org Integrating these approaches into the study of this compound and its derivatives can guide synthesis, predict properties, and elucidate mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For new derivatives of this compound, QSAR models can predict their potential efficacy, helping to prioritize which compounds to synthesize and test. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method can be used to screen virtual libraries of quinolinone derivatives against known biological targets, identifying potential drug candidates and suggesting how their structures could be optimized for better binding affinity. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations can assess the stability of a ligand-protein complex, revealing key interactions that are crucial for a drug's mechanism of action. frontiersin.orgnih.gov For instance, simulations could model how a derivative of this compound interacts with an enzyme like DNA gyrase or a protein associated with a specific cancer. nih.gov
| Computational Method | Application | Example of Insight |
| QSAR | Predict biological activity based on chemical structure. nih.gov | Identifying which structural modifications (e.g., on the acetyl group) are most likely to increase potency. nih.gov |
| Molecular Docking | Predict binding mode and affinity to a biological target. frontiersin.org | Determining if a derivative is likely to inhibit a specific enzyme like acetylcholinesterase or N-myristoyltransferase. frontiersin.orgnih.gov |
| Molecular Dynamics (MD) | Simulate the movement and interaction of the molecule with its target over time. frontiersin.org | Assessing the stability of the drug-target complex and identifying key hydrogen bonds or other interactions. frontiersin.org |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features necessary for biological activity. frontiersin.org | Designing new molecules that fit the pharmacophore model for a desired activity, such as antileishmanial effects. frontiersin.org |
Exploration of Undiscovered Biological Activities and Mechanistic Pathways
While the quinolone class is famous for its antibacterial properties, the broader quinolinone family possesses a vast and diverse range of biological activities that extend far beyond killing bacteria. mdpi.comresearchgate.net Derivatives of this compound are prime candidates for screening against a wide array of diseases.
The established mechanism of antibacterial quinolones involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. mdpi.com However, research has uncovered that certain quinoline derivatives can also target eukaryotic topoisomerases, giving them potent anticancer activity. researchgate.netnih.gov Some quinolinones exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov A particularly interesting avenue is the discovery of quinolones that inhibit cancer cell migration, a non-cytotoxic approach that could complement traditional chemotherapy. acs.org
Beyond cancer, the quinoline scaffold has been associated with a spectrum of "nonclassical" biological activities, including:
Antiviral: Inhibition of viral enzymes, such as HIV integrase. mdpi.comresearchgate.net
Antiparasitic: Activity against parasites like Leishmania and Trypanosoma. nih.govfrontiersin.orgnih.gov
Anti-inflammatory: Potential to modulate inflammatory pathways. nih.govresearchgate.net
Anticonvulsant: Effects on the central nervous system. benthamscience.comnih.gov
Future research should focus on systematically screening derivatives of this compound against these targets and elucidating their specific molecular mechanisms. For example, a study on a tailor-made quinoline derivative identified it as a Topoisomerase 1 poison, trapping the enzyme-DNA complex and leading to DNA double-strand breaks in cancer cells. researchgate.netnih.gov
| Potential Biological Activity | Potential Mechanism of Action |
| Anticancer | Inhibition of eukaryotic topoisomerases, induction of apoptosis, inhibition of cell migration. researchgate.netacs.org |
| Antiviral (e.g., Anti-HIV) | Inhibition of viral enzymes like HIV integrase. mdpi.com |
| Antiparasitic (e.g., Antileishmanial) | Inhibition of essential parasite enzymes like N-myristoyltransferase. frontiersin.org |
| Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com |
| Anti-inflammatory | Modulation of inflammatory responses. nih.gov |
| Anticonvulsant | Interaction with CNS targets. nih.gov |
Development of New Non-Biological Applications
The utility of the quinolinone scaffold is not limited to medicine. The inherent electronic and photophysical properties of this heterocyclic system make it a valuable building block for advanced materials. Derivatives of this compound could be specifically engineered for various non-biological applications.
One of the most promising areas is in the field of optoelectronics and photonics . Certain quinolinone derivatives exhibit strong fluorescence, making them suitable for use as:
Fluorescent Markers and Probes: For bioanalytical applications like in vivo imaging and diagnostics. researchgate.net
Organic Light-Emitting Diodes (OLEDs): As luminophores or colorants in display technology. researchgate.net
Optical Brighteners and UV Absorbers: In materials science to enhance appearance or provide protection from UV degradation. researchgate.net
Furthermore, the conjugated π-system of the quinolinone ring can be exploited to create materials with significant nonlinear optical (NLO) properties. mdpi.com NLO materials are critical for technologies like optical switching and frequency conversion in lasers. Research into a novel quinolinone derivative has already demonstrated its potential in this area. mdpi.com The synthesis of structurally tunable fluorescent scaffolds based on related heterocyclic systems also highlights the potential for developing novel optoelectronic materials. acs.org By strategically modifying the this compound structure, it may be possible to fine-tune these photophysical properties for specific technological needs.
Challenges and Opportunities in the Chemical Synthesis and Application of this compound
The journey of a chemical compound from a laboratory curiosity to a valuable product is fraught with challenges, but each challenge presents a corresponding opportunity for innovation.
Challenges:
Synthetic Efficiency: Developing synthetic routes that are not only sustainable but also scalable and cost-effective for large-scale production remains a primary hurdle. acs.orgmdpi.com
Biological Specificity: When developing therapeutic agents, a key challenge is to design derivatives that are highly selective for their intended biological target to minimize off-target effects.
Drug Resistance: For antimicrobial applications, the ever-present threat of emerging resistance requires the continuous development of novel quinolones that can circumvent existing resistance mechanisms. nih.gov
Physicochemical Properties: Optimizing drug-like properties such as solubility, stability, and bioavailability is a complex, multiparameter challenge that often requires extensive medicinal chemistry efforts. nih.gov
Opportunities:
Chemical Diversity: The structure of this compound offers immense potential for creating vast libraries of diverse compounds through derivatization and scaffold hybridization, increasing the chances of discovering molecules with desired properties. researchgate.netnih.gov
Computational Synergy: The integration of advanced computational modeling can de-risk and accelerate the development process, allowing for more rational design and prioritization of synthetic targets. frontiersin.orgnih.gov
Untapped Biological Space: The broad spectrum of biological activities associated with the quinolinone scaffold suggests that many potential therapeutic applications remain undiscovered. researchgate.netnih.govbenthamscience.com There is a significant opportunity to find novel treatments for a wide range of diseases.
Materials Innovation: The potential for non-biological applications in fields like optoelectronics is a largely unexplored frontier for this class of compounds, offering opportunities to create high-value advanced materials. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-acetyl-6-chloroquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinolinone derivatives. Key steps include:
- Precursor preparation : Reacting chlorinated quinoline intermediates with acetylating agents under reflux conditions (e.g., acetic anhydride in toluene at 110°C) .
- Catalyst optimization : Use Pd(dba)₂ with BINAP ligands to enhance coupling efficiency, as seen in related 4-aminoquinoline syntheses .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) followed by recrystallization for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions and acetyl group integration (e.g., δ ~2.5 ppm for acetyl protons) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry using monoclinic (P2₁/n) cell parameters (e.g., a = 10.043 Å, β = 91.8°) .
Q. How can researchers confirm the purity of synthesized this compound?
- Methodological Answer :
- Melting point analysis : Compare observed values (e.g., 207–209°C) with literature data .
- HPLC/GC-MS : Detect impurities using reverse-phase chromatography or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unit cell discrepancies) be resolved during structural refinement of halogenated quinolinones?
- Methodological Answer :
- Software tools : Use SHELXL for least-squares refinement, adjusting thermal parameters and hydrogen bonding constraints .
- Validation : Cross-check asymmetric unit geometry (e.g., phenyl ring dihedral angles ~65–70°) against databases like the Cambridge Structural Database .
- Error mitigation : Apply absorption corrections (ψ-scans) and verify data collection parameters (e.g., ω–2θ scans with graphite monochromators) .
Q. What strategies address molecular packing ambiguities in halogenated quinolinone derivatives?
- Methodological Answer :
- Intermolecular interaction analysis : Map N–H⋯O hydrogen bonds (e.g., bond lengths ~1.9–2.1 Å) using ORTEP-3 for visualization .
- Density functional theory (DFT) : Compare experimental unit cell dimensions (e.g., V = 2911 ų) with computational models to validate packing motifs .
Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for quinolinone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
